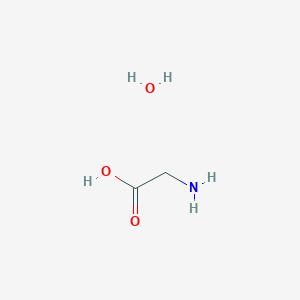
Glycine Water
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine Water: is a solution of glycine, the simplest amino acid, in water. Glycine, also known as aminoacetic acid, has the chemical formula C₂H₅NO₂. It is a non-essential amino acid that plays a crucial role in various biological processes. Glycine is highly soluble in water and is known for its sweet taste and minimal side chain, which consists of a single hydrogen atom .
准备方法
Synthetic Routes and Reaction Conditions:
Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia to produce glycine and ammonium chloride.
Strecker Synthesis: This process involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to produce methylene amino acetonitrile, which is then hydrolyzed to form glycine.
Industrial Production Methods:
Chloroacetic Acid Ammonolysis: This method is widely used in industrial production due to its simplicity and availability of raw materials.
Strecker Process: This method is suitable for large-scale production as it yields high-quality glycine with relatively low costs.
化学反应分析
Types of Reactions:
Acid-Base Reactions: Glycine is amphoteric and can act as both an acid and a base.
Complex Formation: Glycine can form complexes with metal ions, acting as a bidentate ligand.
Common Reagents and Conditions:
Acidic and Basic Conditions: Glycine undergoes protonation and deprotonation reactions depending on the pH of the solution.
Metal Ions: Glycine reacts with metal ions to form amino acid complexes.
Major Products:
Glycinium and Glycinate: Depending on the pH, glycine can exist as glycinium or glycinate.
Metal Complexes: Glycine forms stable complexes with various metal ions.
科学研究应用
Chemistry:
Buffer Solutions: Glycine is used in buffer solutions due to its amphoteric nature.
Chemical Synthesis: It serves as a precursor in the synthesis of various chemical compounds.
Biology:
Protein Synthesis: Glycine is a building block of proteins and is involved in the synthesis of other amino acids.
Neurotransmitter: It acts as an inhibitory neurotransmitter in the central nervous system.
Medicine:
Therapeutic Uses: Glycine is used in the treatment of stroke, schizophrenia, and other metabolic disorders.
Nutritional Supplements: It is included in various dietary supplements to promote health and recovery.
Industry:
作用机制
Glycine exerts its effects by binding to specific receptors and transporters in various cells. In the central nervous system, glycine binds to glycine receptors, increasing the entry of chloride ions into the cells, leading to hyperpolarization and inhibition of neuronal activity . Glycine also acts as an anti-inflammatory agent by modulating the expression of nuclear factor kappa B (NF-κB) in immune cells .
相似化合物的比较
Alanine: Another simple amino acid with a similar structure but with a methyl group as its side chain.
Serine: Contains a hydroxymethyl group as its side chain, making it more polar than glycine.
Proline: A cyclic amino acid that differs significantly in structure and properties from glycine.
Uniqueness of Glycine:
属性
CAS 编号 |
130769-54-9 |
|---|---|
分子式 |
C2H7NO3 |
分子量 |
93.08 g/mol |
IUPAC 名称 |
2-aminoacetic acid;hydrate |
InChI |
InChI=1S/C2H5NO2.H2O/c3-1-2(4)5;/h1,3H2,(H,4,5);1H2 |
InChI 键 |
RUECTJATXCACED-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)N.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)
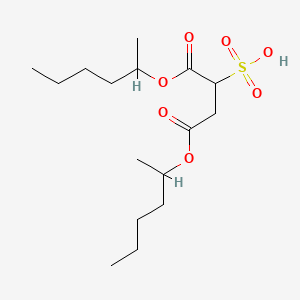
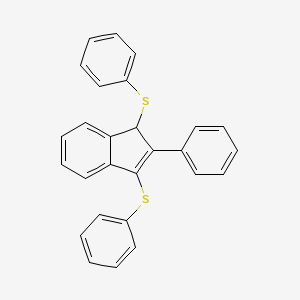
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)
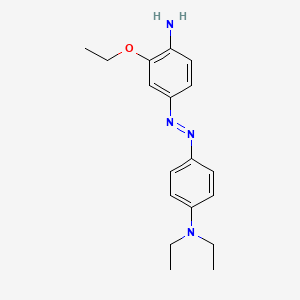
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
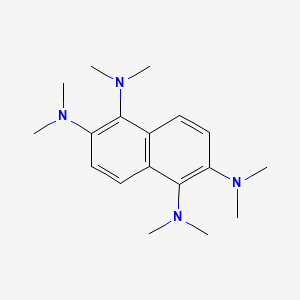
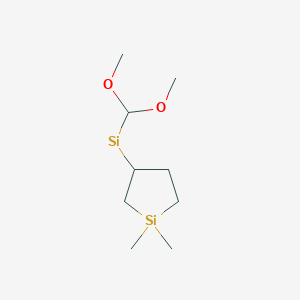
![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)

